molecular formula C20H24N2O5S B11593238 methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11593238
M. Wt: 404.5 g/mol
InChI Key: SCFDTKCXLPJMJR-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol at room temperature under ultrasonic activation . This method aligns with the principles of green chemistry, emphasizing environmental safety and efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into more reactive forms.

    Substitution: Common in modifying the aromatic ring or the thiazolo[3,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern on the aromatic ring and the thiazolo[3,2-a]pyrimidine core.

Biological Activity

Methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O5SC_{18}H_{22}N_2O_5S with a molecular weight of 378.44 g/mol. The structural features include a thiazole ring fused with a pyrimidine moiety and an ester functional group that contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • Cytotoxicity : In vitro assays have shown that this compound displays potent cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values indicate a strong inhibitory effect on cell proliferation.
Cell LineIC50 (µM)Reference
HeLa15
MCF-710

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition of Bacterial Growth : It has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
BacteriaMIC (µM)Reference
Staphylococcus aureus12
Escherichia coli20

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal properties:

  • Activity Against Fungi : It has been tested against various fungal strains with promising results in inhibiting growth.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerases which are essential for DNA replication and transcription.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to the cytotoxic effects observed in tumor cells.

Case Studies

Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antitumor Activity : A study showed that derivatives with similar structures demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antibacterial Screening : Research indicated that modifications in the side chains significantly affected antibacterial potency against resistant strains .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-6-26-14-9-8-13(10-15(14)27-7-2)17-16(19(24)25-5)11(3)21-20-22(17)18(23)12(4)28-20/h8-10,12,17H,6-7H2,1-5H3

InChI Key

SCFDTKCXLPJMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC)OCC

Origin of Product

United States

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